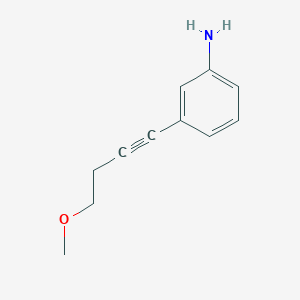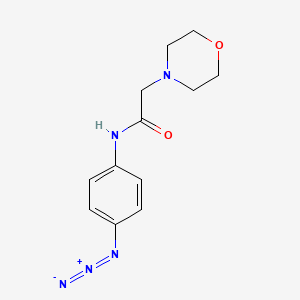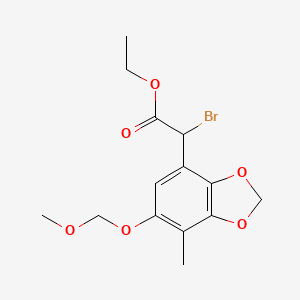
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromo substituent, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction of catechol with formaldehyde.
Introduction of the Acetic Acid Group: The acetic acid group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.
Bromination: The alpha position of the acetic acid group is brominated using bromine in the presence of a suitable solvent such as carbon tetrachloride.
Methoxymethoxy Protection: The hydroxyl groups are protected by converting them into methoxymethoxy groups using methoxymethyl chloride and a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or sodium alkoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: De-brominated products, alcohols.
Substitution: Amines, thiols, ethers.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its behavior in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-: This compound lacks the ethyl ester group.
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group.
Propiedades
Fórmula molecular |
C14H17BrO6 |
|---|---|
Peso molecular |
361.18 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]acetate |
InChI |
InChI=1S/C14H17BrO6/c1-4-18-14(16)11(15)9-5-10(19-6-17-3)8(2)12-13(9)21-7-20-12/h5,11H,4,6-7H2,1-3H3 |
Clave InChI |
QDSFRCLTSKFBQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC(=C(C2=C1OCO2)C)OCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


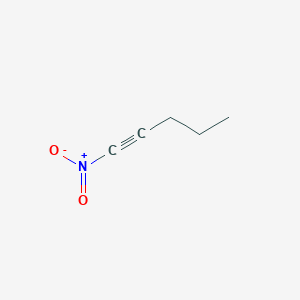
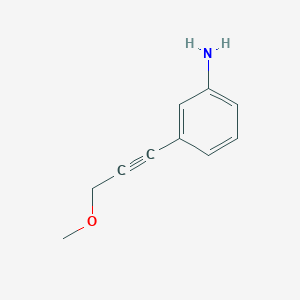

![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)

![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)


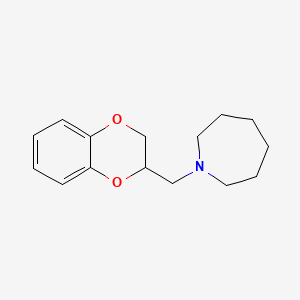
![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)
